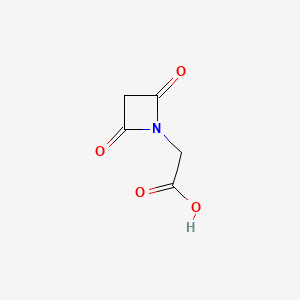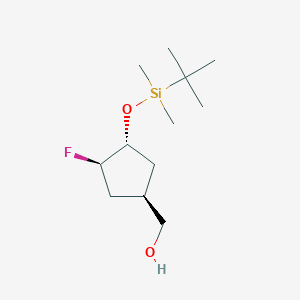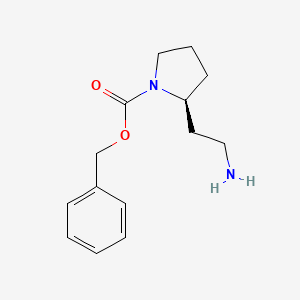![molecular formula C11H17NO B13324447 3-(Bicyclo[2.2.1]hept-5-en-2-yl)morpholine](/img/structure/B13324447.png)
3-(Bicyclo[2.2.1]hept-5-en-2-yl)morpholine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-(Bicyclo[221]hept-5-en-2-yl)morpholine is a chemical compound characterized by a bicyclic structure fused with a morpholine ring
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 3-(Bicyclo[2.2.1]hept-5-en-2-yl)morpholine typically involves the reaction of bicyclo[2.2.1]hept-5-en-2-yl derivatives with morpholine under specific conditions. One common method includes the Mannich reaction, where bicyclo[2.2.1]hept-5-en-2-ylmethanol reacts with secondary amines like morpholine in the presence of formaldehyde . The reaction is usually carried out at elevated temperatures (78-80°C) for several hours to ensure complete conversion.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors to maintain consistent reaction conditions and optimize yield. The use of catalysts and automated systems can further enhance the efficiency and scalability of the production process.
Analyse Chemischer Reaktionen
Types of Reactions
3-(Bicyclo[2.2.1]hept-5-en-2-yl)morpholine undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like m-chloroperoxybenzoic acid (MCPBA) to form epoxides.
Reduction: Reduction reactions can be performed using hydrogenation catalysts to convert double bonds into single bonds.
Common Reagents and Conditions
Oxidation: MCPBA is commonly used for epoxidation reactions.
Reduction: Hydrogen gas with palladium or platinum catalysts.
Substitution: Alkyl halides or sulfonates in the presence of a base.
Major Products
Epoxides: Formed from oxidation reactions.
Hydrogenated derivatives: Resulting from reduction reactions.
Substituted morpholines: Produced through nucleophilic substitution.
Wissenschaftliche Forschungsanwendungen
3-(Bicyclo[2.2.1]hept-5-en-2-yl)morpholine has a wide range of applications in scientific research:
Chemistry: Used as a building block for synthesizing complex organic molecules and studying reaction mechanisms.
Biology: Investigated for its potential as a ligand in biochemical assays and as a probe for studying enzyme activity.
Medicine: Explored for its pharmacological properties, including potential use as a drug candidate for treating various diseases.
Wirkmechanismus
The mechanism of action of 3-(Bicyclo[2.2.1]hept-5-en-2-yl)morpholine involves its interaction with specific molecular targets. For instance, it may act as a competitive antagonist at certain receptor sites, thereby modulating biological pathways. The exact pathways and targets can vary depending on the specific application and context of use .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- Bicyclo[2.2.1]hept-5-en-2-yl-methanol
- Bicyclo[2.2.1]hept-5-en-2-yl phenyl sulfone
- Bicyclo[2.2.1]hept-5-en-2-one
Uniqueness
3-(Bicyclo[2.2.1]hept-5-en-2-yl)morpholine stands out due to its combination of a bicyclic structure with a morpholine ring, which imparts unique chemical reactivity and potential for diverse applications. Its ability to undergo various chemical transformations and its potential use in multiple scientific fields make it a compound of significant interest .
Eigenschaften
Molekularformel |
C11H17NO |
|---|---|
Molekulargewicht |
179.26 g/mol |
IUPAC-Name |
3-(2-bicyclo[2.2.1]hept-5-enyl)morpholine |
InChI |
InChI=1S/C11H17NO/c1-2-9-5-8(1)6-10(9)11-7-13-4-3-12-11/h1-2,8-12H,3-7H2 |
InChI-Schlüssel |
BVMZTHBJTPMVCP-UHFFFAOYSA-N |
Kanonische SMILES |
C1COCC(N1)C2CC3CC2C=C3 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


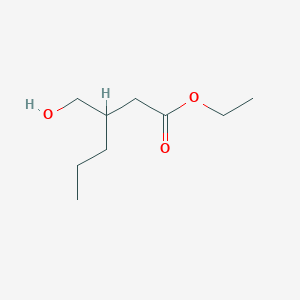

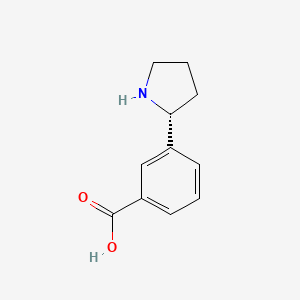
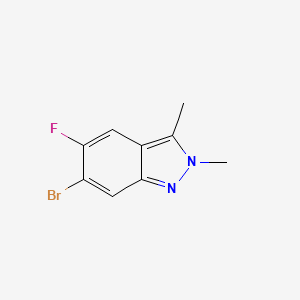
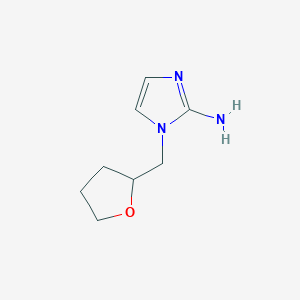

![1-[(1-Ethyl-1H-imidazol-2-yl)methyl]-1H-imidazol-2-amine](/img/structure/B13324400.png)
![(2S)-2-tert-butoxy-2-[4-(4,4-dimethylcyclohexen-1-yl)-2-methyl-5-(4-pyridyl)-3-thienyl]acetic acid](/img/structure/B13324403.png)
![N-{bicyclo[2.2.1]hept-5-en-2-ylmethyl}cyclohexanamine](/img/structure/B13324411.png)
![5-Methyl-1-[(4-methylphenyl)methyl]-1H-1,2,3-triazole-4-carbaldehyde](/img/structure/B13324430.png)
